molecular formula C18H13N3O3S B14650250 2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one CAS No. 52979-11-0

2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one

Cat. No.: B14650250
CAS No.: 52979-11-0
M. Wt: 351.4 g/mol
InChI Key: HPEFEWRWRPITGP-UHFFFAOYSA-N
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Description

2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with an amino group at the 2-position and a naphthalen-2-ylsulfonyl group at the 6-position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.

    Sulfonylation: The naphthalen-2-ylsulfonyl group can be introduced by reacting the quinazolinone intermediate with naphthalen-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and sulfonyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in organic solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazolin-4(1H)-one: Lacks the naphthalen-2-ylsulfonyl group, resulting in different chemical properties and biological activities.

    6-(Naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one:

Uniqueness

2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one is unique due to the presence of both the amino and naphthalen-2-ylsulfonyl groups, which confer specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

52979-11-0

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-amino-6-naphthalen-2-ylsulfonyl-3H-quinazolin-4-one

InChI

InChI=1S/C18H13N3O3S/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22)

InChI Key

HPEFEWRWRPITGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(NC4=O)N

Origin of Product

United States

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